molecular formula C21H19N3OS B3020643 (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 361172-62-5

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B3020643
CAS No.: 361172-62-5
M. Wt: 361.46
InChI Key: DURGKOKOKSYXDE-XFXZXTDPSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is usually determined using techniques like IR, 1H NMR, 13C NMR, and mass spectral data .

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is not yet fully understood. However, it is believed to interact with specific targets in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide in lab experiments is its ability to exhibit potent biological activity at low concentrations. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and identify specific targets in the body. Additionally, further studies can be conducted to optimize the synthesis and purification methods of this compound to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential for various biological applications. Its ability to exhibit potent biological activity at low concentrations makes it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and identify its specific targets in the body.

Synthesis Methods

The synthesis of (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide involves the reaction of 2-(p-tolyl)-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide compound has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various biological assays such as anti-tumor, anti-inflammatory, and anti-microbial activities.

Properties

IUPAC Name

(Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,25)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURGKOKOKSYXDE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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